A Technical Guide to the Physicochemical Properties of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid
A Technical Guide to the Physicochemical Properties of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is a synthetic, non-proteinogenic amino acid that has garnered interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and pharmacological properties, often leading to improved metabolic stability, enhanced binding affinity, and modified lipophilicity. This guide provides a comprehensive overview of the known physicochemical properties of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid and details established experimental protocols for determining key parameters that are not yet publicly available. Understanding these properties is crucial for its application in the development of novel therapeutics.
Molecular Structure and Basic Properties
The foundational attributes of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid are summarized below. These properties are derived from its chemical structure and are fundamental to its behavior in chemical and biological systems.
| Property | Value | Source |
| Chemical Name | 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid | [1] |
| CAS Number | 1240529-10-5 | [1][2] |
| Molecular Formula | C₇H₁₁F₂NO₂ | [1][2] |
| Molecular Weight | 179.167 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [2] |
| InChI Key | QKHFDEBCLOAUQX-UHFFFAOYSA-N | [2] |
Key Physicochemical Parameters: Experimental Determination
Acid Dissociation Constant (pKa)
The pKa values of the carboxylic acid and amino groups are critical determinants of the compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and target binding. The substitution of fluorine can alter the pKa compared to non-fluorinated analogues.[3]
Recommended Protocol: Potentiometric Titration
Potentiometric titration is a robust and accurate method for determining the pKa values of amino acids.[4][5] The procedure involves titrating a solution of the amino acid with a strong base and monitoring the pH change.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid in deionized water to a known concentration (e.g., 0.1 M).
-
Titration with Strong Acid: Initially, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate both the amino and carboxyl groups.
-
Titration with Strong Base: Subsequently, titrate the acidic solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[6] The first pKa (pKa₁) corresponds to the deprotonation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the deprotonation of the amino group.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (logP and logD)
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule or the distribution coefficient (logD) at a specific pH.
Recommended Protocol: Shake-Flask Method
The shake-flask method is the gold standard for determining logP and logD due to its direct measurement of partitioning.[7][8][9]
Step-by-Step Methodology:
-
Phase Preparation: Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD).[10] The two phases should be pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.[10]
-
Compound Addition: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[10] Add a small aliquot of the stock solution to the biphasic system.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.[11]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate logP (for the neutral species) or logD (at a specific pH) using the following formula: logP or logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
Caption: Workflow for logP/logD Determination by the Shake-Flask Method.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects drug absorption and bioavailability. Low solubility can be a significant hurdle in drug development.
Recommended Protocol: Thermodynamic Solubility Assay
The thermodynamic solubility assay measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution.[12][13]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the aqueous buffer of interest (e.g., PBS at various pH values).
-
Equilibration: Incubate the vials under constant agitation (e.g., shaking or stirring) at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]
-
Sample Processing: After incubation, filter or centrifuge the samples to remove any undissolved solid.
-
Quantification: Dilute the resulting saturated solution and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.[14][15]
Caption: Workflow for Thermodynamic Solubility Determination.
Structural Analogue Comparison
While data for the title compound is limited, information on the related compound, 4,4-Difluorocyclohexanecarboxylic acid (CAS 122665-97-8), can provide some context. This analogue lacks the amino group at the 1-position.
| Property | 4,4-Difluorocyclohexanecarboxylic acid | Source |
| Molecular Formula | C₇H₁₀F₂O₂ | [16][17][18] |
| Molecular Weight | 164.15 g/mol | [16][17] |
| Melting Point | 103-107 °C | |
| Physical Form | White Solid | [16] |
| Solubility | Soluble in Chloroform, Methanol | [16] |
The presence of the amino group in 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid will introduce a basic ionization center, leading to zwitterionic character and likely influencing its melting point and solubility profile compared to its carboxylic acid analogue.
Conclusion
The physicochemical properties of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid are integral to its potential as a building block in drug discovery. While some fundamental properties are known, the experimental determination of its pKa, lipophilicity, and aqueous solubility is essential for a comprehensive understanding of its behavior. The protocols detailed in this guide provide a robust framework for researchers to generate this critical data, thereby enabling more informed decisions in the design and development of novel therapeutic agents. The strategic incorporation of gem-difluoro substitution on the cyclohexane ring is anticipated to confer unique properties, making this compound a valuable subject for further investigation.
References
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